molecular formula C14H11Cl3N2O B4542190 N-(3-chloro-4-methylphenyl)-N'-(2,5-dichlorophenyl)urea

N-(3-chloro-4-methylphenyl)-N'-(2,5-dichlorophenyl)urea

Cat. No.: B4542190
M. Wt: 329.6 g/mol
InChI Key: JHMWWMPRZOGKFD-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-N’-(2,5-dichlorophenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-N’-(2,5-dichlorophenyl)urea typically involves the reaction of 3-chloro-4-methylaniline with 2,5-dichlorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, advanced purification techniques, and continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-N’-(2,5-dichlorophenyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The chlorinated phenyl groups can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, potentially altering its functional groups.

    Hydrolysis: In the presence of strong acids or bases, the urea linkage can be hydrolyzed to yield the corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield 3-chloro-4-methylaniline and 2,5-dichloroaniline.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Could be used in the production of agrochemicals, dyes, or polymers.

Mechanism of Action

The mechanism by which N-(3-chloro-4-methylphenyl)-N’-(2,5-dichlorophenyl)urea exerts its effects would depend on its specific application. For instance, if it has antimicrobial properties, it might inhibit bacterial cell wall synthesis or disrupt cellular processes. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-N’-(2,5-dichlorophenyl)urea
  • N-(4-methylphenyl)-N’-(2,5-dichlorophenyl)urea
  • N-(3-chloro-4-methylphenyl)-N’-(4-chlorophenyl)urea

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-(2,5-dichlorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl3N2O/c1-8-2-4-10(7-12(8)17)18-14(20)19-13-6-9(15)3-5-11(13)16/h2-7H,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMWWMPRZOGKFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=C(C=CC(=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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